molecular formula C7H9N3O2 B127362 N2-Méthyl-4-nitro-1,2-benzènediamine CAS No. 95576-84-4

N2-Méthyl-4-nitro-1,2-benzènediamine

Numéro de catalogue: B127362
Numéro CAS: 95576-84-4
Poids moléculaire: 167.17 g/mol
Clé InChI: NVNGTTDFLMOBMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de CPP-115 implique plusieurs étapes, commençant par la préparation du cycle cyclopentane et l'introduction du groupe difluorométhylène. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la stéréochimie et les groupes fonctionnels souhaités. Les méthodes de production industrielle de CPP-115 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle .

Activité Biologique

N2-Methyl-4-nitro-1,2-benzenediamine is a compound belonging to the class of nitro-substituted aromatic amines. Its biological activity has garnered interest in various fields, including medicinal chemistry and toxicology. This article explores its pharmacological properties, mechanisms of action, and potential health effects based on recent research findings.

Chemical Structure and Properties

N2-Methyl-4-nitro-1,2-benzenediamine features a nitro group (-NO₂) and an amine group (-NH₂) on a benzene ring. The presence of these functional groups significantly influences its biological interactions.

The biological activity of nitro compounds like N2-Methyl-4-nitro-1,2-benzenediamine is primarily attributed to the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biomolecules, leading to several pharmacological effects:

  • Vasodilation : Nitro compounds are known to act as nitric oxide (NO) donors. The bio-reduction of the nitro group can release NO, which promotes vasodilation by increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit potent inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These actions suggest potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity : The reduction products can also exhibit cytotoxic effects by forming adducts with cellular macromolecules, leading to mutagenic and toxic outcomes .

Biological Activity Data

Recent studies have highlighted the diverse biological activities associated with nitro-substituted aromatic amines. Below is a summary table detailing some key findings related to N2-Methyl-4-nitro-1,2-benzenediamine and related compounds.

Activity Effect Reference
VasodilationIncreased cGMP levels
Anti-inflammatoryInhibition of iNOS and COX-2
CytotoxicityInduction of apoptosis in cells
MutagenicityFormation of DNA adducts

Case Studies

Several case studies have investigated the effects of N2-Methyl-4-nitro-1,2-benzenediamine and similar compounds:

  • Vasodilatory Effects : A study demonstrated that the compound induced significant vasodilation in isolated rat aorta, confirming its role as an NO donor. This effect was linked to increased cGMP levels and subsequent relaxation of smooth muscle cells .
  • Anti-inflammatory Activity : In vitro experiments showed that N2-Methyl-4-nitro-1,2-benzenediamine inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in managing inflammatory disorders .
  • Toxicological Profile : Toxicological assessments revealed that prolonged exposure to nitro-substituted compounds could lead to adverse effects such as genotoxicity and mutagenicity due to the formation of reactive metabolites that interact with DNA .

Propriétés

IUPAC Name

2-N-methyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNGTTDFLMOBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620764
Record name N~2~-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95576-84-4
Record name N~2~-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask was charged with 4-nitrobenzene-1,2-diamine (40 g, 0.26 mol), methyl iodide (13 ml, 0.21 mol) and DMF (300 ml), followed by the addition of saturated sodium carbonate (60 ml) over 2-3 minutes under rapid stirring. After stirring overnight at room temperature the reaction mixture was filtered and then concentrated in vacuo to a dark red oil. The residue was purified by flash column chromatography (15 to 30% ethyl acetate/petrol) to afford the title compound (27 g, 61% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

In a 350 mL pressure flask, 2-fluoro-5-nitroaniline (10 g, 0.064 mol), methylamine as a 2M solution in THF (65 mL, 0.13 mol) and potassium carbonate (18 g, 0.13 mol) in 1-Methyl-2-pyrrolidinone (80 mL) were combined. The flask was sealed and heated to 120 degrees C. overnight. The reaction was monitored by TLC. When reaction was judged to be complete based upon consumption of 2-fluoro-5-nitroaniline, it was cooled to room temperature and poured into 2–3 times the total reaction volume of water. When a precipitate was formed, it was filtered and dried. The product was carried on without purification. 1H NMR (300 MHz, d6DMSO) δ 7.54 (dd, J=8.79, 2.64 Hz, 1H), 7.39 (d, J=2.64 Hz, 1H), 6.41 (d, J=8.79 Hz, 1H), 6.11 (d, J=4.39 Hz, 1H), 5.07 (s, 2H), 2.83 (d, J=4.83 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.